

An In-depth Technical Guide to H-Met-OtBu-HCl

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Compound of Interest		
Compound Name:	h-Met-otbu.hcl	
Cat. No.:	B554993	Get Quote

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential technical data and procedural insights into the use of H-Met-OtBu·HCl, a key building block in peptide synthesis.

Core Molecular Data

H-Met-OtBu·HCl, also known as L-Methionine tert-butyl ester hydrochloride, is a derivative of the amino acid methionine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Identifier	Value	Source(s)
IUPAC Name	tert-butyl (2S)-2-amino-4- (methylthio)butanoate hydrochloride	[1]
CAS Number	91183-71-0	[1][2][3][4]
Molecular Formula	C9H19NO2S·HCl or C9H20ClNO2S	
Molecular Weight	241.78 g/mol (or 241.8 g/mol)	-
Appearance	White to off-white solid	



Experimental Protocols

The primary application of H-Met-OtBu·HCl is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. Below is a generalized experimental workflow for the incorporation of a methionine residue using H-Met-OtBu·HCl.

Workflow for Peptide Coupling using H-Met-OtBu·HCl

This diagram illustrates a standard coupling step in Fmoc-based solid-phase peptide synthesis.



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Caption: A typical cycle for incorporating H-Met-OtBu·HCl in Fmoc solid-phase peptide synthesis.

Detailed Methodology:

- Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling reaction.
- Washing: The resin is thoroughly washed with solvents such as DMF and dichloromethane
 (DCM) to remove excess deprotection reagent and byproducts.
- Coupling Reaction: H-Met-OtBu·HCl is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA, NMM) in a suitable solvent like DMF. This activated amino acid solution is then added to the resin. The free amine on the resin attacks the activated carboxyl group of the methionine derivative, forming a new peptide bond.



 Final Washing: The resin is washed again to remove any unreacted reagents and byproducts, leaving the newly elongated peptide chain ready for the next coupling cycle.

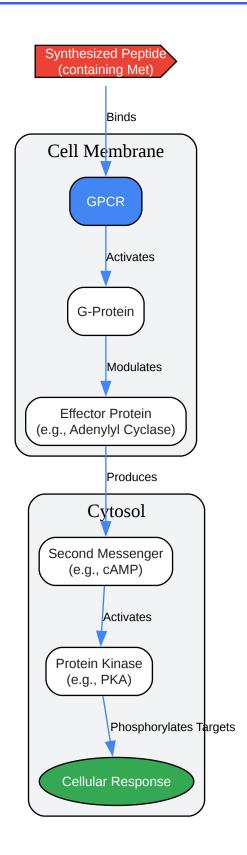
Signaling Pathways and Logical Relationships

While H-Met-OtBu·HCl itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can be designed to interact with a multitude of cellular signaling pathways. For instance, a synthesized peptide might act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Illustrative GPCR Signaling Pathway

The following diagram depicts a generalized signaling pathway that could be modulated by a peptide synthesized using H-Met-OtBu·HCl.





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Caption: A generalized GPCR signaling cascade initiated by a synthetic peptide ligand.



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